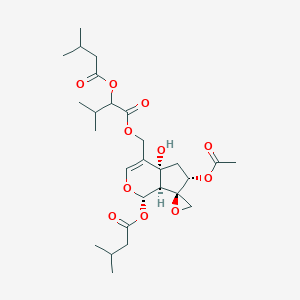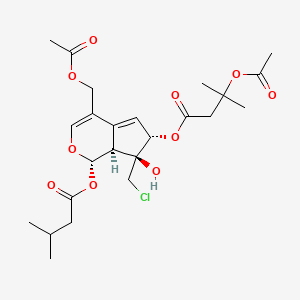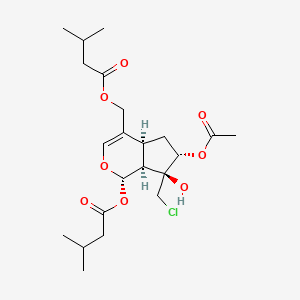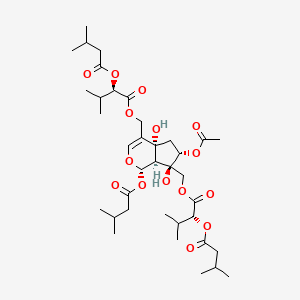
5-fluoro PB-22 8-hydroxyisoquinoline isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetic. 5-fluoro PB-22 8-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its eight position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Analytical Differentiation and Identification
- Differentiation of Isomers : 5-fluoro PB-22 and its isomers, like the 8-hydroxyisoquinoline variant, are of interest in forensic science due to challenges in differentiating regioisomers of synthetic cannabinoids. Techniques such as gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), liquid chromatography (LC)–tandem mass spectrometry, and collision-induced dissociation have been used to differentiate these isomers, including the analytical properties and methods of differentiation (Kohyama et al., 2016).
- Identification of Isomers : Efforts to separate and identify isomers of 5F-PB-22, including 5-fluoro PB-22 8-hydroxyisoquinoline isomer, have utilized techniques like gas chromatography-mass spectrometry and 1H and 13C nuclear magnetic resonance spectroscopy. These methodologies aid forensic labs in identifying specific isomers in seized materials (Tang et al., 2017).
Metabolism and Pharmacokinetics Studies
- Metabolism Studies : Research into the metabolism of synthetic cannabinoids like PB-22 and 5F-PB-22 (which includes the 5-fluoro PB-22 8-hydroxyisoquinoline isomer) by human hepatocytes has been instrumental in understanding their pharmacokinetics. These studies have implications for drug testing and understanding the pharmacodynamic and toxicological properties of these substances (Wohlfarth et al., 2014).
Optical and Fluorescence Studies
- Fluorescence and Photophysics : Research on 8-hydroxyquinoline and its derivatives, including fluorine-substituted variants, has focused on their optical and fluorescence properties. For instance, studies have explored the fluorescence properties of metal complexes with 8-hydroxyquinoline derivatives, which are promising for applications like organic light-emitting diodes and as chemosensors for metal ions (Liang et al., 2015).
Molecular Structure and Crystallography
- Molecular Structure Analysis : Investigations into the molecular structures of fluorine-substituted isoquinoline derivatives, such as those containing the 8-hydroxyisoquinoline scaffold, have been carried out. These studies utilize techniques like X-ray crystallography to understand the molecular and supramolecular characteristics, which are valuable in designing anticancer drugs (Moreno-Fuquen et al., 2017).
Drug Delivery and Biomedical Applications
- Drug Delivery Systems : Research has been conducted on 8-hydroxyquinoline functionalized covalent organic frameworks (COFs) for potential drug delivery applications. These studies focus on the synthesis, biocompatibility, and drug release profiles, aiming to develop more efficient and targeted drug delivery systems (Jia et al., 2020).
Propiedades
Nombre del producto |
5-fluoro PB-22 8-hydroxyisoquinoline isomer |
|---|---|
Fórmula molecular |
C23H21FN2O2 |
Peso molecular |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(18-8-2-3-9-21(18)26)23(27)28-22-10-6-7-17-11-13-25-15-19(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
Clave InChI |
FHGAUDJAEICVMC-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=NC=C2)C2=CC=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Sinónimos |
isoquinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






